molecular formula C22H27NO5S B4636986 Methyl 2-[4-(4-benzylpiperidin-1-yl)sulfonyl-2-methylphenoxy]acetate

Methyl 2-[4-(4-benzylpiperidin-1-yl)sulfonyl-2-methylphenoxy]acetate

Cat. No.: B4636986
M. Wt: 417.5 g/mol
InChI Key: KRVXXTREFYXFFH-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-benzylpiperidin-1-yl)sulfonyl-2-methylphenoxy]acetate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a sulfonyl group attached to a methylphenoxy acetate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(4-benzylpiperidin-1-yl)sulfonyl-2-methylphenoxy]acetate typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. This intermediate is then reacted with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group. The final step involves the esterification of the resulting compound with methyl 2-hydroxyacetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-benzylpiperidin-1-yl)sulfonyl-2-methylphenoxy]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-[4-(4-benzylpiperidin-1-yl)sulfonyl-2-methylphenoxy]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4-benzylpiperidin-1-yl)sulfonyl-2-methylphenoxy]acetate involves its interaction with specific molecular targets. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1-benzylpiperidin-4-yl)acetate: Shares the benzylpiperidine structure but lacks the sulfonyl group.

    4-Benzylpiperidine: A simpler structure with only the benzylpiperidine moiety.

Uniqueness

Methyl 2-[4-(4-benzylpiperidin-1-yl)sulfonyl-2-methylphenoxy]acetate is unique due to the presence of both the sulfonyl group and the methylphenoxy acetate backbone, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[4-(4-benzylpiperidin-1-yl)sulfonyl-2-methylphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5S/c1-17-14-20(8-9-21(17)28-16-22(24)27-2)29(25,26)23-12-10-19(11-13-23)15-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVXXTREFYXFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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